molecular formula C6H5N3 B1316878 2-(Pyrazin-2-yl)acetonitrile CAS No. 5117-44-2

2-(Pyrazin-2-yl)acetonitrile

Cat. No.: B1316878
CAS No.: 5117-44-2
M. Wt: 119.12 g/mol
InChI Key: IMDVGMNGUNXHQJ-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)acetonitrile is an organic compound with the molecular formula C6H5N3 It is a pyrazine derivative, characterized by the presence of a nitrile group attached to the pyrazine ring

Mechanism of Action

Target of Action

The primary targets of 2-(Pyrazin-2-yl)acetonitrile are currently not well-defined in the literature. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . .

Biochemical Pathways

Pyrazine derivatives are known to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazine derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.

Action Environment

One study suggests that the photooxidation process of certain indole derivatives, which leads to the formation of benzoxazinone derivatives, can be influenced by the environment, with different effects observed in protic and aprotic environments . .

Biochemical Analysis

Biochemical Properties

2-(Pyrazin-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nitrogen-containing heterocycles, which are crucial in pharmaceuticals and bioactive molecules . These interactions often involve binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their biochemical functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazine derivatives, including this compound, exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects are mediated through interactions with cellular receptors and enzymes, altering the normal cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. The compound is generally stable when stored in a sealed, dry environment at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biological activities, such as antimicrobial and anti-inflammatory effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, pyrazine derivatives have been shown to affect the metabolism of nitrogen-containing compounds, which are essential for various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological activity. Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. The subcellular localization of this compound can influence its activity and function, making it an important factor in its biochemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrazin-2-yl)acetonitrile typically involves the reaction of pyrazine with acetonitrile under specific conditions. One common method includes the use of sodium hydride as a base and N,N-dimethylformamide as a solvent. The reaction proceeds through the deprotonation of acetonitrile, followed by nucleophilic substitution on the pyrazine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yl)acetonitrile undergoes several types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyrazin-2-yl)acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrazin-2-yl)acetonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds and in various research applications .

Properties

IUPAC Name

2-pyrazin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDVGMNGUNXHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509761
Record name (Pyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-44-2
Record name (Pyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrazin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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